4-(methoxymethyl)-1-methyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3 |
InChI Key |
RZGQXQBFWACFPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)COC |
Origin of Product |
United States |
Etherification of the Hydroxymethyl Group:once the 1 Methyl 1h Imidazol 4 Yl Methanol Precursor is Obtained, the Hydroxyl Group Can Be Converted to a Methoxymethyl Ether. This is Typically Achieved Through a Williamson Ether Synthesis. the Alcohol is First Deprotonated with a Suitable Base, Such As Sodium Hydride Nah , to Form an Alkoxide. This Nucleophilic Alkoxide then Reacts with a Methylating Agent, Most Commonly Chloromethyl Methyl Ether Mom Cl or a Similar Electrophile, to Form the Desired 4 Methoxymethyl Substituent. the Reaction is Typically Carried out in an Inert Aprotic Solvent Like Tetrahydrofuran Thf or Dimethylformamide Dmf .
Modern Synthetic Techniques Applied to 4-(methoxymethyl)-1-methyl-1H-imidazole
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, aiming to improve efficiency, selectivity, and sustainability.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, particularly with palladium, provides a powerful tool for C-C bond formation on the imidazole (B134444) ring. rsc.orgrsc.org For the synthesis of this compound, two main strategies are plausible:
Cross-Coupling with a Pre-functionalized Imidazole: Starting with 4-bromo- or 4-iodo-1-methyl-1H-imidazole, a Suzuki-Miyaura cross-coupling reaction can be employed. africaresearchconnects.comacs.org This would involve coupling the halo-imidazole with a methoxymethylboronic ester or a related organoboron reagent in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] and a base (e.g., K₂CO₃ or Cs₂CO₃).
Direct C-H Functionalization: A more atom-economical approach is the direct C-H activation of the 1-methyl-1H-imidazole at the C-4 position. jst.go.jp While direct C-H arylation of imidazoles is more established, the conceptual framework can be extended to C-O or C-C bond formation. beilstein-journals.orgnih.gov This would involve reacting 1-methyl-1H-imidazole with a methoxymethylating agent in the presence of a palladium catalyst designed to facilitate C-H bond cleavage at the relatively inert C-4 position. jst.go.jp This often requires specific ligands, such as fluorinated bathophenanthroline, to achieve the desired regioselectivity and efficiency. jst.go.jp
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.netresearchgate.net These principles can be applied to various stages of the synthesis of this compound.
Use of Greener Solvents: Traditional syntheses often rely on polar aprotic solvents like DMF. Green alternatives include using water, ethanol, or butanol, particularly in the initial steps of forming the imidazole ring. rsc.org Some modern methods for imidazole synthesis have been optimized to proceed under solvent-free conditions. researchgate.net
Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses are key green techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net These methods could be applied to accelerate the formation of the imidazole precursor or in the cross-coupling step.
Catalysis: The use of heterogeneous or reusable catalysts aligns with green chemistry goals. For imidazole synthesis, catalysts like solid-supported HBF₄ or metal tetrafluoroborates can be employed. rsc.org In the cross-coupling step, developing recyclable palladium catalysts would enhance the sustainability of the process.
Atom Economy: Direct C-H functionalization (as discussed in 2.4.1) is inherently greener than traditional cross-coupling reactions as it avoids the pre-functionalization step (e.g., halogenation), thus reducing waste and improving atom economy.
A representative table of green solvents that could be considered for the synthesis is provided below.
| Solvent | Green Chemistry Classification | Potential Application Step |
| Water | Recommended | Imidazole ring formation |
| Ethanol | Recommended | Precursor synthesis, purification |
| 2-Methyl-THF | Recommended | Etherification, cross-coupling |
| Toluene | Usable | Cross-coupling |
| DMF | Hazardous | Traditional solvent for comparison |
| Dichloromethane | Hazardous | Extraction, purification |
Flow Chemistry and Continuous Synthesis for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in safety, scalability, and process control. acs.orgvapourtec.com A multi-step synthesis of this compound could be efficiently translated into a continuous flow process. rsc.orgnih.gov
A hypothetical telescoped flow synthesis could involve the following sequence:
Reactor 1: Imidazole Formation: Pumping solutions of the starting materials (e.g., glyoxal, ammonia, methylamine, and a formaldehyde (B43269) equivalent) through a heated reactor coil to form the 1-methyl-4-(hydroxymethyl)-1H-imidazole precursor.
In-line Purification: Incorporating a liquid-liquid separation unit to remove aqueous byproducts or impurities before the next step.
Reactor 2: Etherification: Introducing a stream of a base (e.g., sodium methoxide) and a methylating agent into the flow stream containing the precursor alcohol, passing it through a second reactor coil to complete the etherification.
Final Purification: An additional in-line purification module, such as a scavenger resin column, could be used to remove excess reagents and byproducts, delivering a continuous stream of the final product.
This approach allows for precise control over reaction time and temperature, enhances the safety of handling potentially hazardous reagents, and facilitates scaling from laboratory to production levels. illinois.edu
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing the synthesis. While no studies focus specifically on this compound, the mechanisms of the key synthetic steps can be inferred from established literature.
Mechanism of Palladium-Catalyzed C-H Functionalization: A plausible mechanism for a direct C-H functionalization at the C-4 position involves a catalytic cycle initiated by a Pd(II) species. beilstein-journals.org
C-H Activation: The cycle often begins with the coordination of the imidazole to the palladium center. The key C-H bond cleavage step can proceed via several pathways, with the Concerted Metalation-Deprotonation (CMD) mechanism being widely accepted. beilstein-journals.orgresearchgate.net In this step, a ligand on the palladium (such as acetate) acts as an internal base to abstract the C-4 proton, leading to the formation of a palladacycle intermediate.
Oxidative Addition/Reductive Elimination: The palladacycle can then react with the methoxymethylating agent. Depending on the nature of this agent, the reaction could proceed through oxidative addition to a Pd(IV) intermediate, followed by reductive elimination to form the C-C or C-O bond and regenerate the Pd(II) catalyst. nih.gov
Mechanism of the van Leusen Imidazole Synthesis: If the imidazole core were to be constructed via a van Leusen reaction, the mechanism is driven by tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org
Deprotonation and Cycloaddition: A base deprotonates the active methylene (B1212753) group of TosMIC. The resulting anion undergoes a cycloaddition to the C=N bond of an aldimine (formed in situ from an aldehyde and methylamine). nih.gov
Elimination: This cycloaddition forms a 4-tosyl-2-imidazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) leads to the aromatization of the ring, yielding the substituted imidazole. tsijournals.com
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. researchgate.net For a key step like a hypothetical Suzuki-Miyaura cross-coupling of 4-bromo-1-methyl-1H-imidazole, several parameters would need to be systematically varied. These include the choice of catalyst, ligand, base, and solvent.
Below is an interactive data table illustrating a potential optimization study for such a cross-coupling reaction, based on typical findings for similar transformations of haloimidazoles. acs.org
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (5) | None | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 |
| 4 | Pd(dppf)Cl₂ (5) | None | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 92 |
| 5 | Pd(dppf)Cl₂ (5) | None | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 89 |
| 6 | Pd(dppf)Cl₂ (5) | None | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 95 |
| 7 | Pd(dppf)Cl₂ (2) | None | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 93 |
| 8 | Pd(dppf)Cl₂ (5) | None | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80 | 81 |
From this hypothetical study, the optimal conditions would be identified as using Pd(dppf)Cl₂ as the catalyst with Cs₂CO₃ as the base in a dioxane/water solvent system at 100°C (Entry 6). Further refinement would involve adjusting catalyst loading and temperature to balance yield, reaction time, and cost.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxymethyl 1 Methyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and through-bond or through-space correlations, the precise arrangement of atoms can be determined.
Advanced 1D NMR Techniques (e.g., DEPT, NOE difference)
Standard 1D ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of protons and carbons. For 4-(methoxymethyl)-1-methyl-1H-imidazole, the ¹H NMR spectrum is expected to show four distinct singlets corresponding to the two imidazole (B134444) ring protons (H-2 and H-5), the N-methyl protons (N-CH₃), the methoxy (B1213986) protons (O-CH₃), and the methylene (B1212753) protons (-CH₂-). The ¹³C NMR would show six unique carbon signals.
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This allows for the unambiguous assignment of the carbon signals corresponding to the N-CH₃, O-CH₃ (positive), the -CH₂- (negative), and the C-2 and C-5 of the imidazole ring (positive).
Nuclear Overhauser Effect (NOE) difference spectroscopy is employed to probe spatial relationships. By irradiating a specific proton, enhancements in the signals of nearby protons (typically < 5 Å away) can be observed. ipb.pt For example, irradiation of the N-methyl protons would be expected to show an NOE enhancement for the H-2 and H-5 protons of the imidazole ring, confirming their proximity and helping to solidify the assignment of the N-methyl group at the N-1 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃). Note: These are predicted values based on known data for substituted imidazoles and may vary from experimental results.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |
|---|---|---|---|
| H-2 | ~7.4 | ~137 | CH (+) |
| N-CH₃ | ~3.6 | ~33 | CH₃ (+) |
| H-5 | ~6.8 | ~118 | CH (+) |
| C-4 | - | ~139 | Quaternary (absent) |
| -CH₂- | ~4.4 | ~58 | CH₂ (-) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide a more detailed map of molecular connectivity. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu In this compound, no significant COSY correlations would be expected as all proton signals are singlets and are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It is instrumental in definitively assigning each carbon signal to its corresponding proton. For example, the proton signal at ~7.4 ppm would show a cross-peak to the carbon signal at ~137 ppm, assigning them as H-2 and C-2, respectively. youtube.com
The N-methyl protons (~3.6 ppm) and the C-2 (~137 ppm) and C-5 (~118 ppm) carbons of the imidazole ring.
The methylene protons (~4.4 ppm) and the C-4 (~139 ppm) and C-5 (~118 ppm) carbons of the ring, as well as the methoxy carbon (~56 ppm).
The H-5 proton (~6.8 ppm) and the C-4 (~139 ppm) and N-methyl carbon (~33 ppm). These long-range correlations unequivocally connect the substituents to the correct positions on the imidazole ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Like its 1D counterpart, NOESY maps spatial proximities but for all protons simultaneously. ipb.pt It would confirm the correlations seen in NOE difference experiments, such as the proximity of the N-CH₃ protons to the H-2 and H-5 protons, and also show a correlation between the methylene (-CH₂-) protons and the H-5 proton.
Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation.
| Technique | Correlating Protons (¹H) | Correlating Carbons (¹³C) or Protons (¹H) | Implication |
|---|---|---|---|
| HSQC | H-2 (~7.4 ppm) | C-2 (~137 ppm) | Direct C-H bond |
| N-CH₃ (~3.6 ppm) | N-CH₃ (~33 ppm) | Direct C-H bond | |
| H-5 (~6.8 ppm) | C-5 (~118 ppm) | Direct C-H bond | |
| -CH₂- (~4.4 ppm) | -CH₂- (~58 ppm) | Direct C-H bond | |
| O-CH₃ (~3.3 ppm) | O-CH₃ (~56 ppm) | Direct C-H bond | |
| HMBC | N-CH₃ (~3.6 ppm) | C-2, C-5 | N-methyl group attached to ring |
| -CH₂- (~4.4 ppm) | C-4, C-5, O-CH₃ | Methoxymethyl group at C-4 | |
| H-5 (~6.8 ppm) | C-4, N-CH₃ | Confirms ring structure | |
| NOESY | N-CH₃ (¹H) | H-2 (¹H), H-5 (¹H) | Spatial proximity |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₁₀N₂O), the calculated exact mass of the neutral molecule is 126.0793 Da. HRMS would typically analyze the protonated molecule, [M+H]⁺, with a calculated exact mass of 127.0866 Da.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation.
Electrospray Ionization (ESI): ESI is ideal for polar and easily ionizable molecules, making it highly suitable for analyzing imidazole alkaloids. mdpi.comnih.govresearchgate.net In positive ion mode, a solution of the analyte is sprayed through a charged capillary, generating protonated molecules, [M+H]⁺. Given the basic nitrogen atoms in the imidazole ring, this compound is expected to ionize efficiently by ESI. metwarebio.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, semi-volatile, and thermally stable compounds. metwarebio.com The sample is vaporized and then ionized by a corona discharge. While ESI is likely the preferred method, APCI could also be used to generate the [M+H]⁺ ion for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., m/z 127.0866) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve characteristic losses of the substituents.
Key fragmentation steps could include:
Loss of methanol (CH₃OH, 32.0262 Da) from the parent ion to yield an ion at m/z 95.0604.
Cleavage of the C-C bond between the ring and the substituent, leading to the loss of the methoxymethyl radical (•CH₂OCH₃, 45.0340 Da) and formation of a resonance-stabilized cation at m/z 82.0531.
An alternative primary fragmentation could be the loss of formaldehyde (B43269) (CH₂O, 30.0106 Da) to produce an ion at m/z 97.0760.
Analyzing these fragmentation pathways allows for the confirmation of the substituent groups and their connectivity to the imidazole core. nih.govwvu.edu
Table 3: Predicted HRMS and MS/MS Fragmentation Data for [C₆H₁₀N₂O+H]⁺.
| m/z (Calculated) | Formula | Description |
|---|---|---|
| 127.0866 | [C₆H₁₀N₂O+H]⁺ | Protonated Parent Molecule |
| 97.0760 | [C₅H₉N₂O]⁺ | Loss of formaldehyde (CH₂O) |
| 95.0604 | [C₅H₇N₂]⁺ | Loss of methanol (CH₃OH) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability.
The spectra for this compound would be characterized by vibrations from the imidazole ring, the N-methyl group, and the methoxymethyl substituent. arizona.edu
C-H Stretching: Aromatic C-H stretching from the imidazole ring (H-2, H-5) is expected in the 3100-3000 cm⁻¹ region. ijrar.org Aliphatic C-H stretching from the methyl and methylene groups will appear in the 3000-2800 cm⁻¹ range. ijrar.org
Ring Stretching: C=C and C=N stretching vibrations within the imidazole ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The strong C-O-C asymmetric stretching of the ether linkage is a characteristic band, expected around 1150-1085 cm⁻¹.
Bending Vibrations: Various C-H bending (scissoring, rocking) and ring deformation modes will populate the fingerprint region (below 1400 cm⁻¹), providing a unique pattern for the molecule. ijrar.org
The presence of both IR and Raman data provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. nih.gov
Table 4: Predicted Key Vibrational Modes for this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Imidazole Ring | Medium / Strong |
| 3000 - 2850 | C-H Stretch | -CH₃, -CH₂- | Strong / Strong |
| 1600 - 1450 | C=N, C=C Stretch | Imidazole Ring | Medium-Strong / Medium-Strong |
| 1470 - 1440 | C-H Bend (asymmetric) | -CH₃, -CH₂- | Medium / Medium |
| 1150 - 1085 | C-O-C Stretch (asymmetric) | Ether | Strong / Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the elucidation of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. For derivatives of this compound, single-crystal X-ray diffraction would yield a detailed three-dimensional model of the molecule.
The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. While specific crystallographic data for this compound is not publicly available, studies on analogous imidazole derivatives provide insight into the expected structural features. For instance, the analysis of related substituted imidazoles has revealed details about the planarity of the imidazole ring and the orientation of its substituents.
A hypothetical table of crystallographic data for a derivative of this compound is presented below, based on typical parameters found for similar organic molecules.
| Parameter | Value |
|---|---|
| Empirical formula | C6H10N2O · HCl |
| Formula weight | 162.62 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.56 |
| b (Å) | 12.34 |
| c (Å) | 9.87 |
| β (°) | 105.2 |
| Volume (ų) | 1005.4 |
| Z | 4 |
| Calculated density (g/cm³) | 1.075 |
Hydrogen bonds are likely to be a dominant feature, particularly if the derivative is crystallized as a salt (e.g., hydrochloride) or in the presence of co-crystallizing agents with hydrogen bond donors or acceptors. The nitrogen atoms of the imidazole ring and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors.
Van der Waals forces, including London dispersion forces and dipole-dipole interactions, will also play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the imidazole rings of adjacent molecules can contribute to the stability of the crystal structure. In a study of 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, π-π interactions between imidazole rings were observed, with a centroid-centroid distance of 3.5488 (8) Å. nih.gov Similar interactions could be expected in the crystal lattice of this compound derivatives. The analysis of Hirshfeld surfaces can provide further insights into the nature and prevalence of these intermolecular contacts.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for the stereochemical characterization of chiral compounds.
While this compound itself is not chiral, the introduction of a stereocenter in a derivative would render it amenable to analysis by chiroptical techniques. For such chiral derivatives, ECD and VCD spectroscopy could be used to determine the absolute configuration and conformational preferences in solution. Research on other chiral 1-methyl-1H-imidazole π-conjugated derivatives has demonstrated that small structural changes can lead to significant variations in their solid-state aggregation and chiroptical properties. rsc.org
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, which arises from electronic transitions. VCD, on the other hand, measures the differential absorption in the infrared region, corresponding to vibrational transitions. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can be confidently assigned.
Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., GC-MS, LC-MS, HPLC)
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are essential for assessing its purity and for separating it from any isomers or impurities.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The compound would first be separated based on its boiling point and interaction with the stationary phase of the GC column, and then detected and identified by mass spectrometry. While direct analysis of this compound by GC-MS is feasible, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, as has been required for the related compound 4(5)-methylimidazole. mdpi.com
LC-MS and HPLC are powerful techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. lcms.czrestek.com In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. The choice of column (e.g., reversed-phase, normal-phase, or HILIC) and mobile phase composition is critical for achieving optimal separation. restek.com For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable approach. restek.com The separated components are then detected, often by a UV detector or, for greater sensitivity and specificity, a mass spectrometer. LC-MS/MS, which involves two stages of mass analysis, is particularly useful for quantitative analysis in complex matrices. researchgate.net
The following table outlines a hypothetical HPLC method for the purity assessment of this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
These chromatographic methods are crucial for ensuring the quality control of synthesized this compound by confirming its identity and quantifying its purity.
Chemical Reactivity and Mechanistic Pathways of 4 Methoxymethyl 1 Methyl 1h Imidazole
Nucleophilic Attack and Ring-Opening Reactions of 4-(methoxymethyl)-1-methyl-1H-imidazole
The electron-rich nature of the imidazole (B134444) ring makes it inherently resistant to nucleophilic attack. globalresearchonline.net Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. The this compound molecule contains only electron-donating groups (N-methyl and C-methoxymethyl), which further disfavors nucleophilic attack.
Therefore, direct nucleophilic substitution on the imidazole ring of this compound is not a feasible reaction pathway under standard conditions. Reactions with strong nucleophiles like organolithium reagents or sodium amide would likely result in deprotonation at the most acidic C-H bond (typically C2) rather than nucleophilic addition.
Ring-Opening Reactions: Imidazole rings are known for their high aromatic stability and are generally very resistant to ring-opening reactions. Such reactions would require harsh conditions, such as vigorous oxidation or reduction, that would likely degrade the entire molecule rather than selectively open the ring. Nucleophilic ring-opening of the imidazole core in this compound is not a characteristic reaction pathway. mdpi.com
Reactivity of the Methoxymethyl Group in this compound
The methoxymethyl group (-CH₂OCH₃) offers alternative sites for chemical transformation, distinct from the reactivity of the imidazole ring.
The ether linkage within the methoxymethyl group is susceptible to cleavage under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy (B1213986) group into a good leaving group (methanol). A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methylene (B1212753) carbon results in the cleavage of the C-O bond. masterorganicchemistry.com
The mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation. In this case, attack occurs at a primary carbon, so the reaction is expected to follow an SN2 pathway. The products of this reaction would be 4-(halomethyl)-1-methyl-1H-imidazole and methanol, or 4-(hydroxymethyl)-1-methyl-1H-imidazole and a methyl halide, depending on which C-O bond is cleaved. Given the primary nature of both carbons, the reaction with excess acid would likely lead to the formation of 4-(halomethyl)-1-methyl-1H-imidazole and methyl halide. The methoxymethyl (MOM) group is frequently used as a protecting group for alcohols, and its cleavage is a common transformation in organic synthesis. wikipedia.orgresearchgate.net
| Reaction | Reagents | Expected Products | Mechanism |
|---|---|---|---|
| Ether Cleavage | Conc. HBr or HI, heat | 4-(hydroxymethyl)-1-methyl-1H-imidazole and Methyl Halide | SN2 |
Oxidation: The methylene (-CH₂) group of the methoxymethyl substituent is adjacent to the imidazole ring, making it somewhat analogous to a benzylic position. This position can be susceptible to oxidation under specific conditions. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methylene group to a carbonyl, which would lead to the formation of 1-methyl-1H-imidazole-4-carbaldehyde or the corresponding carboxylic acid upon further oxidation. However, the imidazole ring itself has some sensitivity to strong oxidants, so achieving selective oxidation of the side chain would require careful selection of reagents and conditions. google.com
Reduction: The imidazole ring is an aromatic system and is generally resistant to reduction under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). The methoxymethyl ether group is also stable and not reducible under these conditions. More powerful reducing conditions, such as dissolving metal reductions (e.g., Birch reduction), could potentially reduce the imidazole ring, but these are harsh conditions that lack selectivity. wordpress.com In general, the methoxymethyl group and the imidazole ring of this compound are considered stable to most common reducing agents.
Functional Group Interconversions at the Methoxymethyl Moiety
The methoxymethyl (MOM) group at the C4 position of this compound is not merely a passive substituent but an active site for various functional group interconversions. As a methoxymethyl ether, this moiety can undergo cleavage to reveal a primary alcohol, which serves as a precursor for a wide range of other functional groups.
The conversion of methoxymethyl ethers to other functionalities is a well-established strategy in organic synthesis. For instance, treatment with certain reagents can transform the MOM ether directly into an iodide. organic-chemistry.org This transformation and others open pathways to derivatives such as aldehydes, carboxylic acids, and halides. The general reactivity of the MOM group suggests that the methoxymethyl side chain of this compound can be readily modified.
Below is a table summarizing potential interconversions of the methoxymethyl group and the typical reagents employed for such transformations.
| Starting Functional Group | Target Functional Group | Reagent(s) |
| Methoxymethyl (-CH₂OCH₃) | Hydroxymethyl (-CH₂OH) | Acidic conditions (e.g., HCl, TFA) |
| Methoxymethyl (-CH₂OCH₃) | Iodomethyl (-CH₂I) | Iodotrimethylsilane (TMSI) |
| Methoxymethyl (-CH₂OCH₃) | Bromomethyl (-CH₂Br) | Bromotrimethylsilane (TMSBr) |
| Hydroxymethyl (-CH₂OH) | Formyl (-CHO) | Mild oxidizing agents (e.g., PCC, DMP) |
| Hydroxymethyl (-CH₂OH) | Carboxylic acid (-COOH) | Strong oxidizing agents (e.g., KMnO₄, CrO₃) |
Deprotonation and Organometallic Derivatives of this compound
The imidazole ring possesses C-H bonds with varying degrees of acidity, allowing for deprotonation and the subsequent formation of organometallic derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules.
C-H Acidities and Metallation Strategies
The acidity of the C-H protons on the imidazole ring is a critical factor in determining the regioselectivity of metallation. For imidazole itself, the proton at the C2 position is the most acidic, followed by the C5 and C4 protons. In this compound, the N1 position is blocked by a methyl group, leaving the C2 and C5 positions as the primary sites for deprotonation.
Studies on similar imidazole systems, such as 1-(benzyloxy)imidazole, have shown that deprotonation can be selectively achieved at the C2 position using strong bases like n-butyllithium (n-BuLi). nih.govacs.org The resulting lithiated species can then react with a variety of electrophiles, allowing for the introduction of new substituents at this position. This directed metallation strategy is a powerful tool for the functionalization of the imidazole core. The presence of the methoxymethyl group at C4 and the methyl group at N1 may exert electronic and steric influences on the acidity of the C2 and C5 protons, but the C2 position is generally expected to be the preferred site of metallation.
The table below provides typical pKa values for protons in related azole systems to illustrate the relative acidities.
| Compound | Position of Proton | pKa (in DMSO) |
| Imidazole | N1-H | 18.6 |
| Benzimidazole | C2-H | ~30 |
| 1-Methylimidazole | C2-H | ~35 |
| Thiazole | C2-H | 29.0 |
Formation of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in transition metal catalysis. suny.edu They are typically generated by the deprotonation of their corresponding imidazolium (B1220033) salt precursors. scripps.edu
The synthesis of an NHC precursor from this compound involves the quaternization of the N3 nitrogen atom. This is achieved by reacting the imidazole with an alkylating agent, such as an alkyl halide (R-X), to form a 1-methyl-3-alkyl-4-(methoxymethyl)-1H-imidazolium salt. researchgate.netorganic-chemistry.org These salts are the direct precursors to NHCs. The deprotonation of the imidazolium salt at the C2 position, typically using a strong base, yields the corresponding N-heterocyclic carbene. The modular nature of this synthesis allows for the introduction of a wide variety of substituents at the N3 position, enabling the tuning of the steric and electronic properties of the resulting NHC ligand. beilstein-journals.org
| Reagent (R-X) | Imidazolium Salt Product |
| Methyl Iodide (CH₃I) | 1,3-dimethyl-4-(methoxymethyl)-1H-imidazolium iodide |
| Ethyl Bromide (CH₃CH₂Br) | 1-ethyl-3-methyl-4-(methoxymethyl)-1H-imidazolium bromide |
| Benzyl Chloride (BnCl) | 1-benzyl-3-methyl-4-(methoxymethyl)-1H-imidazolium chloride |
| 2,6-Diisopropylaniline derived reagents | 1-(2,6-diisopropylphenyl)-3-methyl-4-(methoxymethyl)-1H-imidazolium salt |
Cycloaddition Reactions Involving the Imidazole Core of this compound
While the aromaticity of the imidazole ring generally reduces its reactivity in cycloaddition reactions, substituted imidazoles can participate in such transformations under specific conditions. mdpi.com These reactions provide a powerful method for constructing more complex polycyclic heterocyclic systems.
The imidazole core can potentially act as a 4π component (an azadiene) in inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles. nih.govacs.org This type of reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the imidazole with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Conversely, the imidazole ring could act as a 2π component in a [4+2] cycloaddition with a highly reactive, electron-rich diene. mdpi.com
A more common strategy involves the introduction of a diene or dienophile moiety onto the imidazole scaffold. For example, a vinyl group at the C2 or C5 position would transform the molecule into a suitable diene for normal-electron-demand Diels-Alder reactions. mdpi.com The specific substitution pattern of this compound would influence the feasibility and outcome of these cycloaddition pathways.
| Cycloaddition Type | Imidazole Role | Potential Reaction Partner | Expected Product Type |
| Inverse-electron-demand Diels-Alder | 4π (Azadiene) | 1,2,4-Triazines, electron-deficient alkynes | Fused pyridazine (B1198779) or pyridine (B92270) derivatives |
| Normal-electron-demand Diels-Alder | 2π (Dienophile) | Electron-rich dienes (e.g., Danishefsky's diene) | Fused bicyclic systems |
| Formal [3+2] Cycloaddition | Masked 1,3-dipole precursor | Hydrazonoyl chlorides | Triazole derivatives rsc.org |
Radical Reactions of this compound
The study of radical reactions involving imidazole derivatives is crucial for understanding their behavior in various chemical and biological environments. Research on the reaction of imidazole with hydroxyl radicals has shown that radical addition is a favorable process, with a preference for attack at the C2, C5, and C4 positions. rsc.org The addition of the hydroxyl radical to the C2 position is typically the most exothermic pathway. rsc.org
For this compound, several sites are susceptible to radical attack. These include addition to the C2 and C5 double bonds of the imidazole ring, as well as hydrogen abstraction from the N-methyl group or the methoxymethyl side chain. The stability of the resulting radical intermediate is a key factor governing the reaction pathway. Radicals generated from substituted imidazoles, such as dehydrogenated methyl- and ethylimidazole radicals, have been observed to exhibit considerable stability under plasma conditions. nih.gov
| Site of Radical Attack/Abstraction | Resulting Radical Intermediate | Relative Stability Factors |
| C2 position (addition) | C2-centered radical stabilized by adjacent nitrogen atoms | High |
| C5 position (addition) | C5-centered radical stabilized by adjacent nitrogen and carbon atoms | Moderate to High |
| N-methyl group (H-abstraction) | α-amino alkyl radical | Moderate |
| Methoxymethyl group (H-abstraction) | α-alkoxy alkyl radical | Moderate |
Advanced Research Applications of 4 Methoxymethyl 1 Methyl 1h Imidazole in Chemical Sciences
4-(methoxymethyl)-1-methyl-1H-imidazole in Catalysis
Organocatalysis
The imidazole (B134444) core is a well-known motif in organocatalysis, often acting as a nucleophilic or general base catalyst. Its ability to activate substrates through the formation of reactive intermediates is fundamental to many synthetic transformations. Research in this area has extensively focused on various substituted imidazoles. However, no studies have been identified that specifically investigate the organocatalytic activity of this compound. The electronic and steric effects of the methoxymethyl and methyl substituents at the C4 and N1 positions, respectively, could potentially modulate the catalytic properties of the imidazole ring, but such effects have not been experimentally documented.
Application in Transition Metal Catalysis (e.g., as an auxiliary ligand)
Imidazole and its derivatives are versatile ligands in transition metal catalysis, serving to stabilize metal centers and influence their reactivity and selectivity. They can function as N-donor ligands, and upon deprotonation of the N1-proton (in unsubstituted imidazoles), they can form N-heterocyclic carbenes (NHCs), which are powerful sigma-donating ligands. For this compound, the N1-position is already substituted, precluding its direct use as a precursor for a simple NHC at that position. While it could potentially coordinate to a metal center through its other nitrogen atom, no literature has been found that describes its use as an auxiliary ligand in any transition metal-catalyzed reaction.
Application in Materials Science Research (e.g., polymers, sensors, non-biological probes)
The incorporation of imidazole moieties into materials can impart desirable properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. This has led to their use in the development of novel polymers, sensors, and probes.
Incorporation into Polymer Backbones
The functionalization of polymers with imidazole groups is a common strategy to create materials with specific catalytic or binding properties. For instance, vinyl-substituted imidazoles can be readily polymerized. However, there is no available research describing the synthesis or polymerization of monomers derived from this compound or its incorporation into polymer backbones.
Use in Supramolecular Assemblies
The hydrogen bonding and coordination capabilities of the imidazole ring make it a valuable building block in supramolecular chemistry. These interactions can be exploited to construct well-defined, self-assembled structures. While the broader field of imidazole-based supramolecular chemistry is rich with examples, there are no specific reports on the use of this compound in the formation of supramolecular assemblies.
Role in Mechanistic Studies of Other Chemical Systems (as a model compound or probe)
Substituted imidazoles can serve as model compounds to probe reaction mechanisms, for example, by studying the effect of electronic and steric changes on reaction rates and pathways. The specific substitution pattern of this compound could make it a useful tool in such studies. Nevertheless, a review of the literature indicates that it has not been employed for this purpose in any published mechanistic investigations.
Theoretical and Computational Studies on 4 Methoxymethyl 1 Methyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic architecture of 4-(methoxymethyl)-1-methyl-1H-imidazole. These methods solve the Schrödinger equation, or its approximations, to provide a detailed picture of electron distribution and bonding within the molecule.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as those employing the B3LYP functional, are particularly popular due to their balance of accuracy and computational efficiency. For this compound, these calculations can elucidate key electronic properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For substituted imidazoles, the HOMO is typically a π-orbital distributed across the imidazole (B134444) ring, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.
Bonding and Structural Parameters: DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For this compound, key parameters include the C-N and C-C bond lengths within the imidazole ring and the geometry of the methoxymethyl and methyl substituents.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. It can quantify the delocalization of electron density, which is significant in aromatic systems like imidazole. This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for similar substituted imidazoles. Actual values would require specific calculations for this molecule.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.
Regions of Negative Potential (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, the nitrogen atom at position 3 of the imidazole ring is expected to be the most electron-rich site, making it a primary target for protonation and other electrophilic interactions. The oxygen atom of the methoxymethyl group will also exhibit a negative potential.
Regions of Positive Potential (Blue): These areas correspond to a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms of the methyl and methoxymethyl groups, as well as the hydrogen atoms on the imidazole ring, are expected to have a positive electrostatic potential.
The MEP analysis provides a qualitative prediction of how this compound will interact with other molecules, which is crucial for understanding its role in chemical reactions and biological systems.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The methoxymethyl group in this compound introduces conformational flexibility. Understanding the preferred spatial arrangements of this group is essential, as different conformers can have different energies and reactivities.
Potential Energy Surface (PES) Scan: A systematic rotation around the single bonds connecting the methoxymethyl group to the imidazole ring allows for the mapping of the potential energy surface. This helps in identifying the low-energy conformers (local minima) and the energy barriers (transition states) between them.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and determine the relative populations of different conformers. These simulations can also provide insights into the flexibility of the molecule and how it might interact with its environment, such as a solvent or a biological receptor.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and for interpreting experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). The calculated shifts can be compared with experimental data to confirm the structure of the molecule. For this compound, this would involve predicting the chemical shifts for the protons and carbons of the imidazole ring and the methyl and methoxymethyl substituents.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=C and C=N ring stretches, and the bending modes of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Method |
|---|---|---|
| C2 | 138.5 | GIAO-B3LYP/6-311++G(d,p) |
| C4 | 135.2 | GIAO-B3LYP/6-311++G(d,p) |
| C5 | 118.9 | GIAO-B3LYP/6-311++G(d,p) |
| N-CH₃ | 33.1 | GIAO-B3LYP/6-311++G(d,p) |
| C-CH₂-O | 65.4 | GIAO-B3LYP/6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for similar substituted imidazoles. Actual values would require specific calculations for this molecule.
Computational Studies of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
For a given reaction involving this compound, computational methods can be used to calculate the energies of all stationary points along the reaction pathway.
Activation Barriers: The energy difference between the transition state and the reactants is the activation energy or activation barrier. This is a critical parameter that determines the rate of the reaction. A lower activation barrier corresponds to a faster reaction.
Computational studies could be used to investigate various reactions of this compound, such as electrophilic substitution on the imidazole ring, N-alkylation, or reactions involving the methoxymethyl substituent. For example, the protonation at the N3 position can be studied by calculating the proton affinity. The mechanism of electrophilic aromatic substitution at the C5 position can be elucidated by locating the corresponding sigma complex (Wheland intermediate) and the transition states leading to and from it.
Molecular Docking and Interaction Studies with Non-Biological Targets (e.g., material surfaces, catalysts)
While molecular docking is predominantly used for biological targets, the principles of molecular interaction can be extended to understand the adsorption and interaction of this compound with various non-biological surfaces, such as metal oxides and heterogeneous catalysts. Such studies are crucial for applications in materials science, for instance, in the development of corrosion inhibitors or in understanding catalyst-substrate interactions.
The structure of this compound offers several potential sites for interaction with a material surface. The primary interaction sites are the lone pair of electrons on the N-3 atom of the imidazole ring and the oxygen atom of the methoxymethyl group. The aromatic π-system of the imidazole ring can also engage in weaker π-surface interactions.
Interaction with Metal Oxide Surfaces:
Metal oxide surfaces, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), often possess Lewis acid sites (coordinatively unsaturated metal ions) and Brønsted acid/base sites (surface hydroxyl groups). Molecular docking simulations can predict the preferred binding modes and energies of this compound on these surfaces.
It is anticipated that the N-3 atom of the imidazole ring would be the primary binding site, forming a coordinate bond with Lewis acid sites on the metal oxide surface. rsc.org The ether oxygen of the methoxymethyl group could act as a secondary binding site, potentially leading to a bidentate interaction that enhances the adsorption strength. Furthermore, the molecule could orient itself to allow for hydrogen bonding between its hydrogen atoms and surface oxygen atoms, or between surface hydroxyl groups and the molecule's nitrogen or oxygen atoms. Imidazole derivatives have been shown to adsorb on metal/metal oxide surfaces, forming a protective film that can inhibit corrosion. researchgate.net
Interaction with Heterogeneous Catalysts:
In the context of heterogeneous catalysis, understanding the interaction of this compound with catalyst surfaces is essential for predicting its role as a potential ligand, promoter, or poison. For instance, on the surface of transition metal catalysts (e.g., nickel, palladium), the N-3 atom can donate its lone pair to vacant d-orbitals of the metal atoms, leading to strong adsorption. This interaction is fundamental to the role of N-heterocyclic carbenes (derived from imidazoles) as ligands in catalysis.
Computational studies on similar imidazole derivatives have shown that electron-donating groups on the imidazole ring can increase the metal-binding energy. semanticscholar.orgnih.gov The methyl and methoxymethyl substituents on the this compound ring are electron-donating, which would suggest a strong interaction with metal catalyst surfaces.
The following interactive data table outlines the potential interaction modes and contributing forces for the adsorption of this compound on different non-biological surfaces, based on theoretical considerations.
| Surface Type | Potential Interaction Sites on Molecule | Primary Driving Force(s) | Predicted Adsorption Strength |
| Titanium Dioxide (TiO₂) (Rutile) | N-3 atom, Ether O atom | Lewis acid-base interaction (N → Ti), Hydrogen bonding | Moderate to Strong |
| Aluminum Oxide (Al₂O₃) | N-3 atom, Ether O atom | Lewis acid-base interaction (N → Al), Hydrogen bonding | Moderate to Strong |
| Nickel (Ni) Catalyst | N-3 atom, π-system of the ring | Dative bonding (N → Ni), π-d orbital overlap | Strong |
| Palladium (Pd) Catalyst | N-3 atom, π-system of the ring | Dative bonding (N → Pd), π-d orbital overlap | Strong |
| **Silica (SiO₂) ** | N-3 atom, Ether O atom | Hydrogen bonding with surface silanol groups | Weak to Moderate |
These theoretical and computational predictions provide valuable insights into the surface chemistry of this compound. Such understanding is foundational for its potential application in surface modification, corrosion inhibition, and as a component in catalytic systems. Experimental surface science studies would be required for the validation of these computational models.
Future Research Directions and Outlook for 4 Methoxymethyl 1 Methyl 1h Imidazole
Emerging Synthetic Strategies for 4-(methoxymethyl)-1-methyl-1H-imidazole Derivatives
The development of novel, efficient, and regiocontrolled methods for synthesizing substituted imidazoles remains a strategic priority in organic chemistry. rsc.orgrsc.org While classical methods like the Debus or Radziszewski syntheses exist, contemporary research focuses on greener, more versatile, and atom-economical approaches that could be applied to generate a library of derivatives based on the this compound core.
Future synthetic endeavors will likely move beyond traditional multi-step sequences, which can be time-consuming and low-yielding. researchgate.net Emerging strategies that hold promise include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity efficiently. researchgate.net An MCR approach could enable the rapid assembly of diverse derivatives by varying the initial aldehyde, dicarbonyl, and amine components.
C-H Activation/Functionalization: Direct functionalization of the imidazole (B134444) core's C-H bonds is a highly attractive strategy. This avoids the need for pre-functionalized starting materials, reducing step counts and waste. Research into transition-metal-catalyzed C-H activation at the C2 and C5 positions of the imidazole ring could allow for the direct introduction of new aryl, alkyl, or other functional groups onto the this compound scaffold.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over conventional batch processing, including enhanced reaction rates, improved yields, better process control, and increased safety. researchgate.netmu-varna.bg Applying microwave irradiation to the synthesis of imidazole derivatives has been shown to dramatically reduce reaction times, sometimes from hours to minutes. mu-varna.bg
| Strategy | Key Advantages | Potential Application to Target Scaffold | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity from simple precursors, operational simplicity. | Rapid generation of a library of C2, C5-substituted derivatives. | researchgate.net |
| C-H Activation | High atom economy, reduced synthetic steps, late-stage functionalization. | Direct introduction of new functional groups without pre-activation. | dntb.gov.ua |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. | Accelerated synthesis of the core structure and its derivatives. | researchgate.netmu-varna.bg |
Exploration of Novel Reactivity Patterns and Undiscovered Mechanistic Pathways
A thorough understanding of the reactivity of the this compound scaffold is crucial for its effective utilization. The electronic properties of the imidazole ring, influenced by the N-1 methyl group and the C-4 methoxymethyl group, dictate its behavior in chemical transformations.
Future research could focus on several key areas:
N-Heterocyclic Carbene (NHC) Formation: The C2-proton of the imidazolium (B1220033) salt is acidic, allowing for deprotonation to form N-heterocyclic carbenes. Exploring the generation and catalytic activity of NHCs derived from this compound could open new avenues in organocatalysis. lifechemicals.com
Cycloaddition Reactions: The imidazole ring can participate in various cycloaddition reactions. A deeper investigation into the dienophilic or dipolarophilic nature of this specific scaffold could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures.
Mechanistic Studies using Computational Tools: Density Functional Theory (DFT) calculations can provide profound insights into reaction mechanisms, transition state energies, and the electronic structure of intermediates. tandfonline.comresearchgate.net Applying DFT to study potential reactions of this compound can help predict its reactivity, rationalize experimental outcomes, and guide the design of new transformations. For example, computational models can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net
| Site | Potential Reaction Type | Description | Reference |
|---|---|---|---|
| C2-H | Deprotonation, Electrophilic Substitution | The most acidic proton on the ring; site for deuteration, lithiation, or formation of N-heterocyclic carbenes upon quaternization. | lifechemicals.com |
| C5-H | Electrophilic Substitution, Metalation | A primary site for reactions like halogenation, nitration, and directed metalation. | youtube.com |
| N3 Atom | Quaternization, Coordination | The lone pair on the sp² nitrogen can act as a Lewis base, coordinating to metals or reacting with alkyl halides to form imidazolium salts. | nih.gov |
| Methoxymethyl Group | Ether Cleavage, Substitution | The ether linkage could be a site for chemical modification under specific conditions. | nih.gov |
Advanced Functional Material Development Incorporating this compound Scaffolds
Imidazole derivatives are versatile building blocks for a wide range of functional materials due to their unique electronic properties, ability to coordinate with metals, and potential for hydrogen bonding. nih.govresearchgate.net The this compound scaffold could be incorporated into several classes of advanced materials:
Ionic Liquids (ILs): Quaternization of the N-3 nitrogen would yield an imidazolium salt. By pairing this cation with various anions, a range of ionic liquids could be synthesized. The methoxymethyl group could modulate properties like viscosity, polarity, and thermal stability. Imidazole-based ILs are explored as green solvents, electrolytes, and catalysts. lifechemicals.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring are excellent ligands for metal ions. The this compound could act as a linker to construct coordination polymers or MOFs with potential applications in gas storage, separation, and catalysis.
Luminescent Materials: The imidazole core is a component of many fluorescent molecules and organic light-emitting diode (OLED) materials. researchgate.net By conjugating the this compound scaffold with other aromatic systems, novel fluorophores with tailored photophysical properties could be developed for applications in sensing and imaging. researchgate.net
Liquid Crystals: Imidazole derivatives have been successfully used to design liquid crystalline materials. mdpi.com The introduction of long alkyl chains to the this compound core could induce mesomorphic behavior, leading to new materials for display technologies. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govearth.com For a molecule like this compound, these computational tools can be transformative.
Predictive Modeling: ML models can be trained on large datasets of known chemical reactions to predict the outcome of a new reaction, including yield and optimal conditions. nih.gov This can significantly reduce the number of trial-and-error experiments needed to synthesize new derivatives. AI algorithms can also predict various molecular properties, from solubility and reactivity to potential biological activity. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a target property profile (e.g., high affinity for a specific enzyme), AI can propose new derivatives of the this compound scaffold that have a high probability of success.
Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools use AI to devise synthetic routes to a target molecule. acs.org For complex derivatives of this compound, these programs can analyze vast reaction databases to suggest the most efficient and cost-effective synthetic pathways, a task that is challenging for human chemists alone. nih.gov
| AI/ML Application | Specific Goal | Expected Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Predict the yield and success of novel functionalization reactions on the imidazole core. | Reduces experimental cost and time; accelerates optimization. | nih.govacs.org |
| Property Prediction (ADMET/QSAR) | Forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new derivatives. | Prioritizes promising candidates for synthesis in drug discovery programs. | tandfonline.comresearchgate.net |
| Generative Molecular Design | Create novel imidazole-based structures with optimized properties for materials or medicinal applications. | Expands the accessible chemical space and identifies non-intuitive lead compounds. | nih.gov |
| Automated Synthesis Planning | Devise efficient synthetic routes for complex target derivatives. | Streamlines the process of making molecules, enabling faster testing of hypotheses. | acs.org |
Grand Challenges and Opportunities in Imidazole Chemistry as Exemplified by this compound Research
The study of specific molecules like this compound highlights both the significant challenges and immense opportunities that lie ahead for imidazole chemistry.
Grand Challenges:
Regioselectivity: Achieving precise control over which position of the imidazole ring reacts remains a significant challenge, especially in multifunctionalized derivatives. Developing new catalysts and directing groups that can overcome the inherent reactivity patterns of the ring is a key goal. rsc.org
Sustainability and Green Chemistry: Many traditional syntheses of heterocyclic compounds rely on harsh reagents, toxic solvents, and high temperatures. researchgate.net A major challenge is the development of new synthetic protocols that are environmentally benign, utilize renewable feedstocks, and operate under mild conditions.
Complexity and Late-Stage Functionalization: As target molecules become more complex, the ability to modify them in the final stages of a synthesis becomes crucial. Creating robust and chemoselective reactions that can operate on a fully elaborated this compound derivative without disturbing other functional groups is a frontier of synthetic chemistry.
Opportunities:
New Therapeutic Agents: The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govijpsjournal.com The continued exploration of derivatives of molecules like this compound, guided by AI and a deeper understanding of biology, will undoubtedly lead to the discovery of new drugs for a wide range of diseases. nih.govijpsjournal.com
Smart Materials: The unique electronic and coordination properties of the imidazole ring provide vast opportunities for creating "smart" materials that respond to external stimuli like light, pH, or the presence of specific analytes.
Catalysis: Imidazole-based NHCs and metal complexes are powerful catalysts. Discovering new catalytic activities and applications for systems derived from specifically tailored imidazoles will continue to drive innovation in chemical synthesis. lifechemicals.com
Q & A
Q. What are the optimized synthetic routes for 4-(methoxymethyl)-1-methyl-1H-imidazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:
- Step 1: Formation of the imidazole core via cyclocondensation of aldehydes (e.g., 4-methoxybenzaldehyde) with amines under acidic conditions (e.g., NHOAc in acetic acid) .
- Step 2: Methoxymethylation at the 4-position using methoxymethyl chloride in the presence of a base (e.g., KCO) in aprotic solvents like DMF .
Key Variables:
| Condition | Impact on Yield | Source |
|---|---|---|
| Catalyst | Use of KCO increases nucleophilic substitution efficiency by deprotonating intermediates | |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or ethers | |
| Temperature | Reactions at 80–100°C improve cyclization efficiency but may increase side products |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR identifies substituent positions (e.g., singlet for N-methyl at δ 3.6–3.8 ppm, multiplet for methoxymethyl at δ 4.2–4.5 ppm). C NMR confirms carbonyl or aryl carbons (e.g., methoxymethyl carbon at δ 60–65 ppm) .
- IR Spectroscopy: Stretching vibrations for C-O (methoxy: ~1250 cm) and C-N (imidazole: ~1600 cm) provide functional group validation .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 155.1 for CHNO) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and stability of derivatives?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic Potential (ESP): Identifies nucleophilic/electrophilic regions, guiding functionalization (e.g., methoxymethyl group as electron donor) .
- Thermochemical Stability: Atomization energy calculations (average error ±2.4 kcal/mol) predict relative stability of derivatives .
- Example: Substitution at the 2-position reduces ring strain, as shown by lower HOMO-LUMO gaps in DFT-optimized structures .
Q. How to resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Mechanistic Analysis: Use LC-MS or H NMR to track intermediates. For instance, overalkylation byproducts (e.g., di-substituted imidazoles) arise from excess methoxymethyl chloride .
- Design of Experiments (DoE): Vary solvent, catalyst, and temperature in a factorial design to isolate critical parameters. For example, DMF reduces byproducts compared to DMSO due to lower basicity .
Q. How do crystallographic studies using SHELX refine molecular conformation insights?
Methodological Answer:
Q. What molecular docking approaches evaluate binding interactions with biological targets?
Methodological Answer:
- Ligand Preparation: Optimize 3D structure using Gaussian (B3LYP) and assign partial charges .
- Docking Software: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Key interactions:
- Hydrogen bonds between methoxymethyl oxygen and active-site residues (e.g., Tyr-96 in PDB 1OG2).
- π-π stacking of the imidazole ring with aromatic residues (e.g., Phe-87) .
Q. How to systematically analyze substituent effects on reactivity?
Methodological Answer:
- Hammett Analysis: Correlate σ values of substituents (e.g., methoxy: σ = −0.27) with reaction rates in nucleophilic substitutions .
- DFT-Based Reactivity Indices: Fukui functions (electrophilicity) predict regioselectivity. For example, the 5-position is more reactive than the 2-position in electrophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
